molecular formula C19H16FNO3S B2970877 7-fluoro-4-(naphthalene-1-sulfonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine CAS No. 2034559-43-6

7-fluoro-4-(naphthalene-1-sulfonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine

Cat. No.: B2970877
CAS No.: 2034559-43-6
M. Wt: 357.4
InChI Key: YIRNQXCMLJDQLX-UHFFFAOYSA-N
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Description

7-fluoro-4-(naphthalene-1-sulfonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine is a synthetic organic compound that belongs to the class of benzoxazepines This compound is characterized by the presence of a fluorine atom at the 7th position, a naphthalene-1-sulfonyl group, and a tetrahydro-1,4-benzoxazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-4-(naphthalene-1-sulfonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxazepine Core: The initial step involves the formation of the benzoxazepine core through a cyclization reaction. This can be achieved by reacting an appropriate ortho-aminophenol derivative with a suitable electrophile under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced at the 7th position through a halogenation reaction using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Naphthalene-1-sulfonyl Group: The naphthalene-1-sulfonyl group can be attached through a sulfonylation reaction. This involves reacting the intermediate compound with naphthalene-1-sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

7-fluoro-4-(naphthalene-1-sulfonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups. For example, nucleophilic substitution reactions can be performed using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-fluoro-4-(naphthalene-1-sulfonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and inflammatory conditions.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 7-fluoro-4-(naphthalene-1-sulfonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    7-fluoro-4-(naphthalene-1-sulfonyl)-2,3,4,5-tetrahydro-1,4-benzodiazepine: Similar structure with a benzodiazepine core instead of a benzoxazepine core.

    7-fluoro-4-(naphthalene-1-sulfonyl)-2,3,4,5-tetrahydro-1,4-benzothiazepine: Similar structure with a benzothiazepine core instead of a benzoxazepine core.

Uniqueness

The uniqueness of 7-fluoro-4-(naphthalene-1-sulfonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine lies in its specific combination of functional groups and its potential for diverse applications in scientific research. Its fluorine atom and naphthalene-1-sulfonyl group contribute to its distinct chemical properties and reactivity.

Properties

IUPAC Name

7-fluoro-4-naphthalen-1-ylsulfonyl-3,5-dihydro-2H-1,4-benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO3S/c20-16-8-9-18-15(12-16)13-21(10-11-24-18)25(22,23)19-7-3-5-14-4-1-2-6-17(14)19/h1-9,12H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRNQXCMLJDQLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1S(=O)(=O)C3=CC=CC4=CC=CC=C43)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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